molecular formula C19H17N5O3S B233983 3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide

3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide

Cat. No. B233983
M. Wt: 395.4 g/mol
InChI Key: HPTVZNJGRIDNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide, also known as DTBZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTBZ is a member of the thiadiazole family of compounds and is a potent inhibitor of vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles.

Mechanism of Action

3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide binds to VMAT2 with high affinity, preventing the uptake of monoamine neurotransmitters into synaptic vesicles. This leads to a decrease in the availability of these neurotransmitters in the synaptic cleft, resulting in a decrease in neurotransmission.
Biochemical and physiological effects:
3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease dopamine release in the striatum, which is thought to be responsible for its therapeutic effects in Parkinson's disease. It has also been found to decrease the rewarding effects of drugs of abuse, such as cocaine and amphetamines, suggesting that it may have potential as a treatment for drug addiction.

Advantages and Limitations for Lab Experiments

3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide has a number of advantages for use in laboratory experiments. It is a highly selective inhibitor of VMAT2, which makes it a useful tool for studying the role of monoamine neurotransmitters in various physiological and pathological conditions. However, its use is limited by its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are a number of potential future directions for research on 3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide. One area of interest is the development of more soluble analogs of 3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide that could be used in vivo. Another area of interest is the development of 3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide-based imaging agents for use in positron emission tomography (PET) imaging studies of VMAT2 in vivo. Additionally, 3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide may have potential as a therapeutic agent for a range of conditions, including Parkinson's disease, depression, and drug addiction.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide involves the reaction of 4-(1,2,4-triazol-3-yl)benzenesulfonamide with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with benzoyl chloride to yield 3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide.

Scientific Research Applications

3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide has been used extensively in scientific research for its ability to selectively bind to VMAT2. This has led to its use as a tool for studying the role of monoamine neurotransmitters in various physiological and pathological conditions, such as Parkinson's disease, depression, and drug addiction.

properties

Product Name

3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide

Molecular Formula

C19H17N5O3S

Molecular Weight

395.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C19H17N5O3S/c1-26-15-8-7-14(9-16(15)27-2)17(25)20-10-12-3-5-13(6-4-12)18-23-24-11-21-22-19(24)28-18/h3-9,11H,10H2,1-2H3,(H,20,25)

InChI Key

HPTVZNJGRIDNJF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3)OC

Origin of Product

United States

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